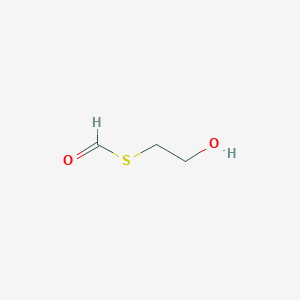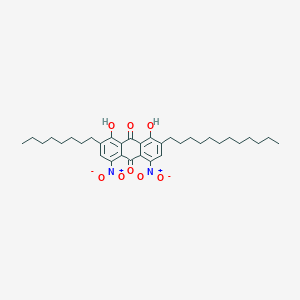
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes dodecyl and octyl chains, as well as nitro and hydroxy groups attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione typically involves multiple steps, starting from anthraquinone derivativesThe dodecyl and octyl chains are then attached via alkylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing specialized reactors to ensure precise control over reaction conditions. The use of catalysts and solvents is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion to aldehydes or ketones using oxidizing agents.
Reduction: Reduction of nitro groups to amino groups under specific conditions.
Substitution: Replacement of hydroxy or nitro groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide in 1,4-dioxane for oxidation reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include derivatives with altered functional groups, such as aminoanthraquinones or substituted anthraquinones, which can have different properties and applications .
Aplicaciones Científicas De Investigación
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Shares similar functional groups but lacks the dodecyl and octyl chains.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Contains multiple amino groups and is used in polymer synthesis.
Uniqueness
2-Dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These chains enhance its solubility in organic solvents and influence its reactivity, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
90995-96-3 |
|---|---|
Fórmula molecular |
C34H46N2O8 |
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
2-dodecyl-1,8-dihydroxy-4,5-dinitro-7-octylanthracene-9,10-dione |
InChI |
InChI=1S/C34H46N2O8/c1-3-5-7-9-11-12-13-14-16-18-20-24-22-26(36(43)44)28-30(32(24)38)34(40)29-27(33(28)39)25(35(41)42)21-23(31(29)37)19-17-15-10-8-6-4-2/h21-22,37-38H,3-20H2,1-2H3 |
Clave InChI |
LQBXVATWJXHLSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)[N+](=O)[O-])CCCCCCCC)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


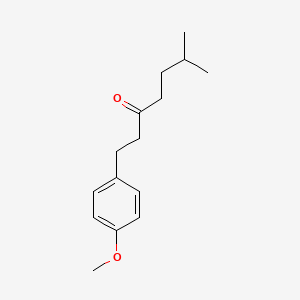
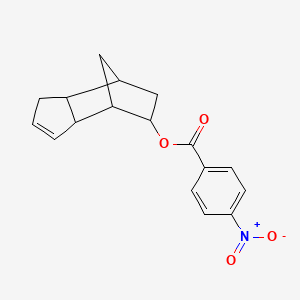
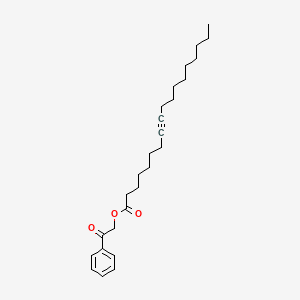
![1-[(2,4-Dimethylphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B14368704.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
![2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14368724.png)
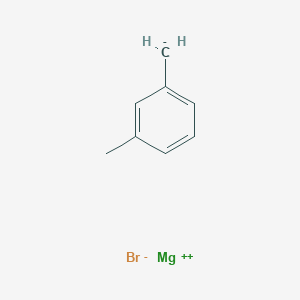

![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)


